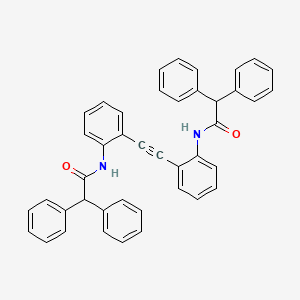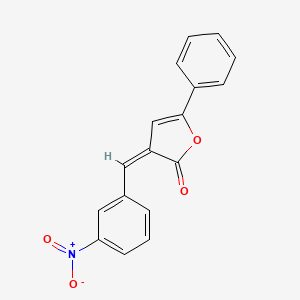![molecular formula C23H26ClNO4 B4984180 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate include the reduction of inflammation, pain, and fever. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its significant antimicrobial and antifungal properties. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of this compound.
Future Directions
There are several future directions for the research on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound.
2. Development of novel drug formulations based on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate for the treatment of inflammatory diseases, pain, and fever.
3. Investigation of the potential of this compound as an antimicrobial and antifungal agent.
4. Studies on the potential toxicity of this compound and its safety profile.
5. Development of new synthesis methods to improve the yield and purity of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate.
Conclusion:
In conclusion, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, as well as significant antimicrobial and antifungal properties. However, further studies are required to fully understand its biochemical and physiological effects and its potential toxicity.
Synthesis Methods
The synthesis of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the reaction of 2-chlorobenzyl chloride with 4-(cyclohexylamino)phenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-(bromomethyl)phenyl 2-(tert-butoxycarbonylamino)propanoate to obtain the final product.
Scientific Research Applications
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-[4-(cyclohexylcarbamoyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-16(23(27)28-15-18-7-5-6-10-21(18)24)29-20-13-11-17(12-14-20)22(26)25-19-8-3-2-4-9-19/h5-7,10-14,16,19H,2-4,8-9,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGWGXQRKFYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)

